molecular formula C15H18ClNO2 B2701215 1-Tert-butyl-6-(4-chlorophenyl)piperidine-2,4-dione CAS No. 400079-95-0

1-Tert-butyl-6-(4-chlorophenyl)piperidine-2,4-dione

Cat. No.: B2701215
CAS No.: 400079-95-0
M. Wt: 279.76
InChI Key: QJXWLZMEEFVVIH-UHFFFAOYSA-N
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Description

1-Tert-butyl-6-(4-chlorophenyl)piperidine-2,4-dione is a chemical compound with the molecular formula C15H18ClNO2 It is known for its unique structure, which includes a piperidine ring substituted with a tert-butyl group and a chlorophenyl group

Preparation Methods

The synthesis of 1-Tert-butyl-6-(4-chlorophenyl)piperidine-2,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate piperidine derivative and chlorophenyl compound.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the formation of the piperidine ring.

    Industrial Production: Industrial methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. .

Chemical Reactions Analysis

1-Tert-butyl-6-(4-chlorophenyl)piperidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). .

Scientific Research Applications

1-Tert-butyl-6-(4-chlorophenyl)piperidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Tert-butyl-6-(4-chlorophenyl)piperidine-2,4-dione involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-Tert-butyl-6-(4-chlorophenyl)piperidine-2,4-dione can be compared with similar compounds to highlight its uniqueness:

Biological Activity

1-Tert-butyl-6-(4-chlorophenyl)piperidine-2,4-dione is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

This compound exhibits its biological effects through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, influencing metabolic pathways.
  • Receptor Interaction : It can bind to certain receptors, modulating their activity and affecting cellular responses.
  • Antimicrobial Activity : Studies suggest it may disrupt bacterial cell wall synthesis or function as an antibacterial agent through interference with cellular processes .

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.

Bacterial StrainMIC (µg/mL)Control (e.g., Ciprofloxacin)
Staphylococcus aureus12.52
Escherichia coli15.02

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anti-inflammatory Activity

In addition to its antimicrobial effects, the compound has been studied for anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Anticancer Potential

Preliminary studies have indicated that this compound exhibits anticancer activity. It has been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models. The mechanism appears to involve the modulation of cell cycle regulators and apoptosis-related proteins .

Study on Antimicrobial Efficacy

A study conducted by Kumar et al. (2020) evaluated the antimicrobial activity of several piperidine derivatives, including this compound. The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with an IC50 value indicating potent efficacy compared to existing antibiotics .

Anti-inflammatory Effects in Animal Models

Another study focused on the anti-inflammatory effects of the compound in a rat model of induced inflammation. Results showed a marked reduction in edema and inflammatory markers in treated groups compared to controls, suggesting its potential as an anti-inflammatory therapeutic agent .

Properties

IUPAC Name

1-tert-butyl-6-(4-chlorophenyl)piperidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO2/c1-15(2,3)17-13(8-12(18)9-14(17)19)10-4-6-11(16)7-5-10/h4-7,13H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXWLZMEEFVVIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(CC(=O)CC1=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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